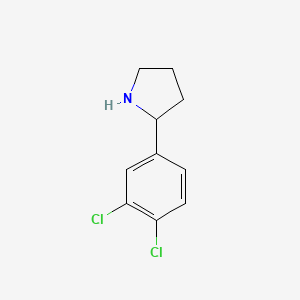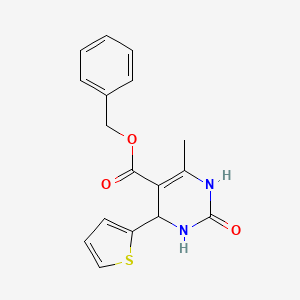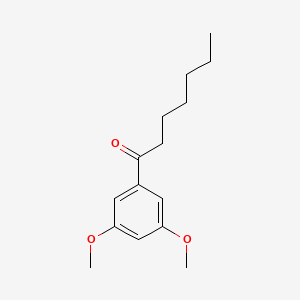
1-(3,5-Dimethoxyphenyl)heptan-1-one
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)heptan-1-one is an organic compound with the chemical formula C15H22O3 . It appears as a white crystalline or crystalline powder . This compound has a wide range of uses and can be used as a pharmaceutical intermediate for the synthesis of various drugs .
Synthesis Analysis
One method for preparing this compound involves obtaining nitrophenyl formaldehyde through the carbonylation reaction of styrene, and then converting it to this compound through a reduction reaction .Molecular Structure Analysis
The linear formula of this compound is (H3CO)2C6H3CO(CH2)5CH3 . The molecule contains a total of 40 bonds, including 18 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 2 ethers (aromatic) .Chemical Reactions Analysis
This compound can be used as a starting material or catalyst in organic synthesis . It can also react with Grignard reagents, which are strong nucleophiles .Physical and Chemical Properties Analysis
The compound has a molecular weight of 250.33 . Its physical properties include a refractive index of n20/D 1.5190 (lit.), a melting point of 26-30 °C (lit.), and a density of 1.017 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Complex Compounds
1-(3,5-Dimethoxyphenyl)heptan-1-one has been used as an intermediate in the synthesis of various complex organic compounds. For example, it was converted into 1-(3,5-dihydroxyphenyl)heptan-2-one and subsequently used in the synthesis of (±)-pulvilloric acid (Bullimore et al., 1967). Additionally, this compound played a crucial role in the synthesis of nabilone, a synthetic cannabinoid, by forming 3,5-Dimethoxybenzamide through cyanidation and Grignard reactions (X. Xin, 2012).
Component in Natural Extracts
Diarylheptanoids, which include derivatives of this compound, have been isolated from natural sources such as Zingiber officinale (ginger). These compounds were identified and characterized for their chemical structures and potential biological activities (Kikuzaki et al., 1991), (Ma et al., 2004).
Precursor for Prostanoid Synthons
6,6-Dimethoxy bicyclo[3.2.0]heptan-2-one, a related compound, served as a precursor for prostanoid synthons, indicating the potential of this compound in similar applications. This demonstrates its utility in synthesizing intermediates for complex organic molecules, such as prostaglandins (Keukeleire et al., 2010).
Development of Cytotoxic Agents
Compounds similar to this compound have been explored for their cytotoxic activities. Diarylheptanoids derived from the green husks of Juglans regia L., which include such compounds, showed moderate cytotoxic activity against certain cell lines, suggesting potential applications in developing anticancer agents (Jin et al., 2019).
Electochemical Research
Research on dimethoxycurcumin, closely related to this compound, provided insights into the electrochemical oxidation process and kinetics of such compounds. This work is significant for understanding the redox properties of these molecules, which could be relevant in various chemical and biological processes (Arrué et al., 2017)
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. As an organic compound, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Given its structure, it may interact with enzymes or receptors that recognize similar structures, thereby influencing their activity and downstream signaling pathways .
Pharmacokinetics
Its bioavailability, or the extent and rate at which it reaches its site of action, is also unknown .
Result of Action
The molecular and cellular effects of 1-(3,5-Dimethoxyphenyl)heptan-1-one’s action are currently unknown. Its effects would depend on its specific targets and the nature of its interactions with these targets .
Analyse Biochimique
Biochemical Properties
1-(3,5-Dimethoxyphenyl)heptan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to act as a substrate or inhibitor in enzymatic reactions. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. The compound’s molecular structure allows it to interact with multiple targets within the cell, making it a versatile molecule in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular function, highlighting the importance of temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can influence metabolic flux and alter metabolite levels, thereby affecting the overall metabolic state of the cell . Its involvement in these pathways highlights its significance in biochemical research and drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical profile. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and determine its overall efficacy in biochemical reactions .
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-4-5-6-7-8-15(16)12-9-13(17-2)11-14(10-12)18-3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEATOMLFIVSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393288 | |
| Record name | 1-(3,5-Dimethoxyphenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39192-51-3 | |
| Record name | 1-(3,5-Dimethoxyphenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-Dimethoxyphenyl)heptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1364358.png)
![2-[(2-{4-[(Cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364364.png)
![2-[[2-[(2-Carboxycyclohexanecarbonyl)amino]cyclohexyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364370.png)
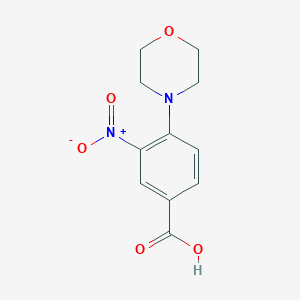
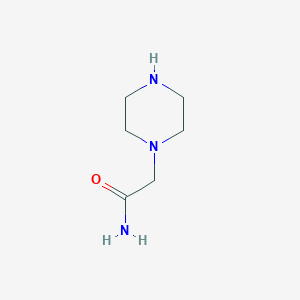

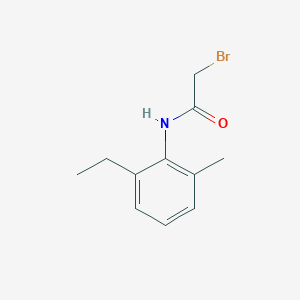
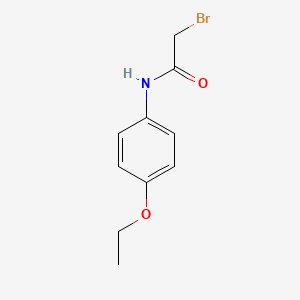

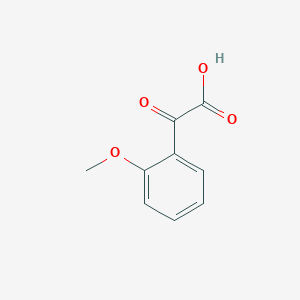
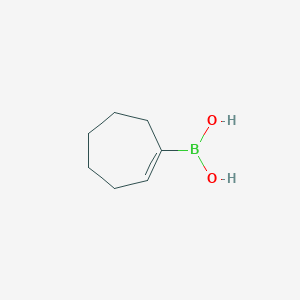
![2-({4-[4-({[2-Carboxycyclohexyl]carbonyl}amino)phenoxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364397.png)
